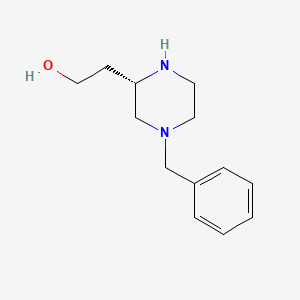
2-Methylpiperidine-4-carboxylic acid
Descripción general
Descripción
2-Methylpiperidine-4-carboxylic acid is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The presence of a carboxylic acid group at the fourth position and a methyl group at the second position makes this compound a unique and valuable compound in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the hydrogenation of 2-methylpyridine-4-carboxylic acid using a rhodium (I) complex and pinacol borane can yield highly diastereoselective products . Another method involves the enantioselective synthesis of (S)-3-cyclohexen-1-carboxylic acid, followed by the resolution of racemic 2-methylpiperidine and subsequent acylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of catalysts such as molybdenum disulfide or palladium on carbon is common in these processes. The reaction conditions often include elevated temperatures and pressures to ensure efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed:
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Acid chlorides and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to bind to DNA via intercalation, which can disrupt DNA replication and transcription processes . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Methylpyridine-4-carboxylic acid
- 3-Methylpyridine-2-carboxylic acid
- 4-Methoxy-pyridine-2-carboxylic acid methyl ester
- Nicotinic acid
- Folic acid
- Methyl nicotinate
- 3-Bromopyridine-4-carboxylic acid
- 2-Bromopyridine-3-carboxylic acid
- Isonicotinic acid
Comparison: 2-Methylpiperidine-4-carboxylic acid is unique due to the presence of both a piperidine ring and a carboxylic acid group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and has shown significant potential in medicinal chemistry and industrial applications.
Propiedades
IUPAC Name |
2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(7(9)10)2-3-8-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLFUFMLXAGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-](/img/structure/B3190754.png)







![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)



